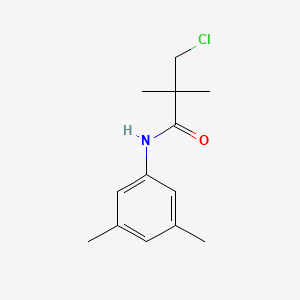

3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide

Description

3-Chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide (CAS: 341965-95-5) is a substituted propanamide featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 3-chloro-2,2-dimethylpropane backbone. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive amides. The 3,5-dimethylphenyl group enhances steric bulk and lipophilicity, while the chlorine atom and branched alkyl chain influence electronic and steric properties .

Properties

IUPAC Name |

3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-5-10(2)7-11(6-9)15-12(16)13(3,4)8-14/h5-7H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBMXCYDXZDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(C)(C)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted amides or thiol derivatives.

Oxidation: Formation of carboxylic acids or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethylphenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | Key Properties |

|---|---|---|---|---|

| Target Compound | 3,5-dimethylphenyl | 241.7 | ~3.2 | High lipophilicity, steric bulk |

| 3-Chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide | 3,5-Cl₂ | 280.1 | ~3.8 | Environmental persistence |

| 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | 3,5-OCH₃ | 269.7 | ~2.5 | Enhanced solubility |

| 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide | 2,4-F₂, benzyl | 261.7 | ~2.8 | Metabolic stability |

| 2-Chloro-N-(3,5-dimethylphenyl)acetamide | 3,5-CH₃ | 191.6 | ~2.1 | Rapid hydrolysis |

*Calculated using fragment-based methods.

Biological Activity

3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide is , with a melting point of approximately 129-131 °C. Its structure features a chloro group and a dimethylphenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro group enhances the lipophilicity of the molecule, facilitating its binding to target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

1. Enzyme Interaction

Research indicates that 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide acts as a biochemical probe to study enzyme activities. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. A notable study reported that derivatives of similar compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . The mechanism involves inducing apoptosis through DNA fragmentation and chromatin condensation in treated cells .

3. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Its structural components allow it to inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models .

Research Findings and Case Studies

1. Medicinal Chemistry

Due to its biological activities, 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide is being investigated as a lead compound for developing new anti-inflammatory and anticancer drugs.

2. Biochemical Research

The compound serves as a tool in biochemical research to explore enzyme functions and protein interactions, aiding in the understanding of various metabolic diseases.

3. Industrial Uses

In addition to its pharmaceutical applications, this compound is also used in the synthesis of more complex organic molecules within industrial settings .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Acylation : Reacting 3,5-dimethylaniline with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide intermediate .

Chlorination : Introducing the chloro group via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) .

Q. Optimization Tips :

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~750 cm⁻¹ (C-Cl bond) .

- Mass Spectrometry : Molecular ion peak at m/z 241.7 (M⁺) with fragments corresponding to cleavage of the amide bond (e.g., m/z 120 for the 3,5-dimethylphenyl fragment) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Q. What are the primary chemical reactions and stability considerations for this compound?

Methodological Answer:

- Hydrolysis : Susceptible to acidic/basic hydrolysis of the amide bond; stabilize by storing in anhydrous conditions .

- Nucleophilic Substitution : The chloro group reacts with nucleophiles (e.g., amines, alkoxides) to form derivatives; monitor using TLC .

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement .

- Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Key parameters: C-Cl bond length (~1.79 Å), torsion angles between aromatic and amide planes (e.g., 15–25°) .

- Challenges : Disorder in methyl groups or chloro positions may require constrained refinement. Use PLATON to check for missed symmetry .

Q. How can conflicting biological activity data (e.g., enzyme inhibition) be systematically addressed?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate potency .

- Structural Analogs : Compare with derivatives like N-(3,5-dimethylphenyl)-3-(3,5-dimethylpiperidinyl)propanamide to isolate pharmacophore contributions .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450); prioritize residues within 4 Å of the chloro group .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for acylation step (residence time: 30 min, 60°C) to reduce side products .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation (yield increase from 70% to 88%) .

- In-line Analytics : Employ FTIR probes to monitor chloro group incorporation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.